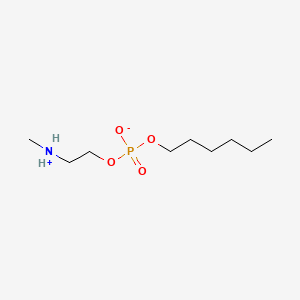
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is a chemical compound with the molecular formula C10H24NO4P It is an ester derivative of phosphoric acid, where one of the hydroxyl groups is replaced by a hexyl group and another by a 2-(methylamino)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester typically involves the esterification of phosphoric acid with hexanol and 2-(methylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
H3PO4+C6H13OH+HOCH2CH2NHCH3→C6H13OPO3CH2CH2NHCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The reaction mixture is typically heated to around 100°C to drive the esterification process to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce hexanol and 2-(methylamino)ethanol.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoric acid esters.
Biology: The compound can be used in studies involving phosphorylation and dephosphorylation processes.
Industry: The compound is used in the production of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester involves its ability to interact with various molecular targets through phosphorylation. The ester groups can be hydrolyzed to release phosphoric acid, which can then participate in phosphorylation reactions. These reactions are crucial in regulating cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, monohexyl ester
- Phosphoric acid, mono(2-(methylamino)ethyl) ester
- Phosphoric acid, monoethyl ester
Uniqueness
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is unique due to the presence of both a hexyl group and a 2-(methylamino)ethyl group. This dual substitution provides the compound with distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.
Eigenschaften
CAS-Nummer |
104702-32-1 |
|---|---|
Molekularformel |
C9H22NO4P |
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
hexyl 2-(methylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C9H22NO4P/c1-3-4-5-6-8-13-15(11,12)14-9-7-10-2/h10H,3-9H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
NYGAMHRIFHIGKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)([O-])OCC[NH2+]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
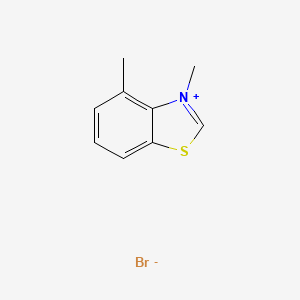

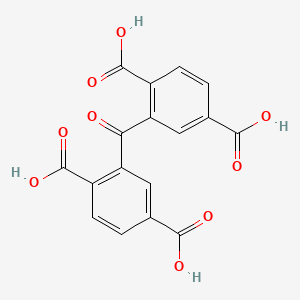

![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
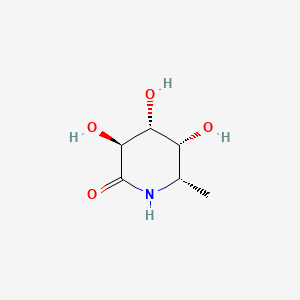

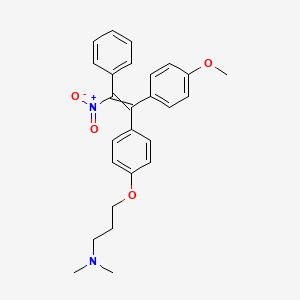
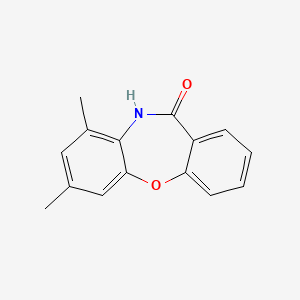
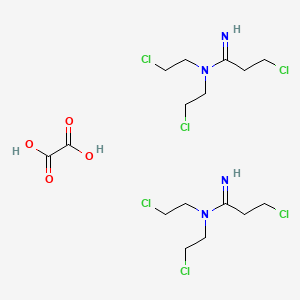
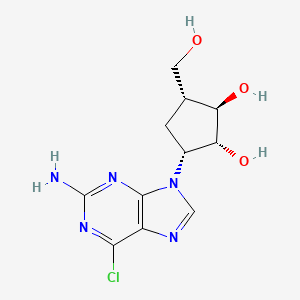
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
